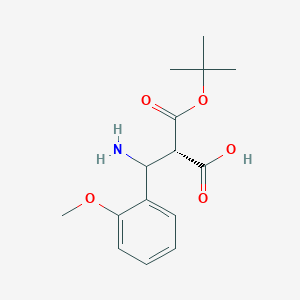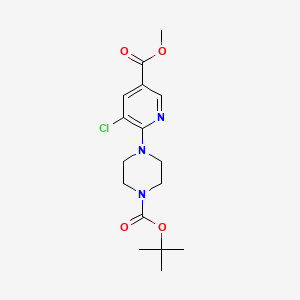
Benzamide, N,N'-(1,2-phenylenebis(thio)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- is a chemical compound with the molecular formula C20H16N2O2S2 It is known for its unique structure, which includes two benzamide groups connected by a 1,2-phenylenebis(thio) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- typically involves the reaction of o-phenylenediamine with 4-(chloromethyl)benzoyl chloride. This reaction is carried out under basic conditions, often using a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for 24 hours . The resulting product is then purified and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and EI-MS .
Industrial Production Methods
While specific industrial production methods for Benzamide, N,N’-(1,2-phenylenebis(thio)bis- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkage to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide groups or the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Azido derivatives and other substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.
Medicine: Explored for its potential bioactivity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- involves its interaction with molecular targets through its disulfide linkage. This linkage can undergo redox reactions, leading to the formation of thiols or sulfoxides, which can interact with various biological molecules. The compound’s ability to form covalent bonds with proteins and other biomolecules makes it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of benzamide groups.
N,N’-(1,2-Phenylenedisulfanediyl)dibenzamide: Similar disulfide linkage but different substituents on the benzamide groups.
Uniqueness
Benzamide, N,N’-(1,2-phenylenebis(thio)bis- is unique due to its specific disulfide linkage and the presence of benzamide groups. This combination imparts distinct chemical properties, such as redox activity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
63906-87-6 |
|---|---|
Fórmula molecular |
C20H16N2O2S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-(2-benzamidosulfanylphenyl)sulfanylbenzamide |
InChI |
InChI=1S/C20H16N2O2S2/c23-19(15-9-3-1-4-10-15)21-25-17-13-7-8-14-18(17)26-22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |
Clave InChI |
LFVGDGCHHCFEJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NSC2=CC=CC=C2SNC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)


![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
